molecular formula C12H15NO B13129635 1-(5-Phenylpyrrolidin-3-YL)ethanone

1-(5-Phenylpyrrolidin-3-YL)ethanone

Cat. No.: B13129635
M. Wt: 189.25 g/mol
InChI Key: UZZUTAXAJMAMBR-UHFFFAOYSA-N
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Description

1-(5-Phenylpyrrolidin-3-YL)ethanone is a chemical compound that features a pyrrolidine ring substituted with a phenyl group at the 5-position and an ethanone group at the 1-position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their versatile pharmacological properties .

Preparation Methods

The synthesis of 1-(5-Phenylpyrrolidin-3-YL)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-phenylpyrrolidine with ethanoyl chloride under anhydrous conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

1-(5-Phenylpyrrolidin-3-YL)ethanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and yields .

Scientific Research Applications

1-(5-Phenylpyrrolidin-3-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.

    Biology: This compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(5-Phenylpyrrolidin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to active sites of target proteins, influencing their function .

Comparison with Similar Compounds

1-(5-Phenylpyrrolidin-3-YL)ethanone can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(5-phenylpyrrolidin-3-yl)ethanone

InChI

InChI=1S/C12H15NO/c1-9(14)11-7-12(13-8-11)10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3

InChI Key

UZZUTAXAJMAMBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(NC1)C2=CC=CC=C2

Origin of Product

United States

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